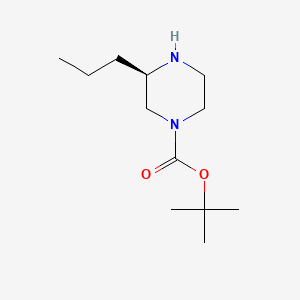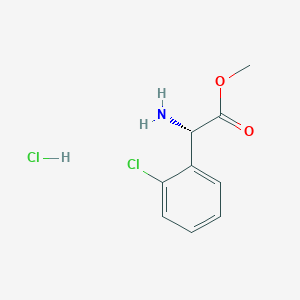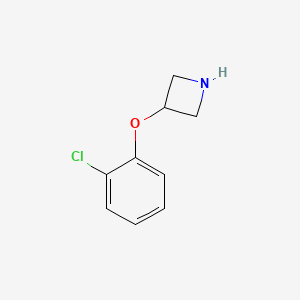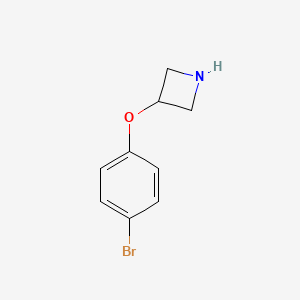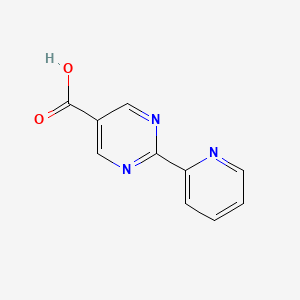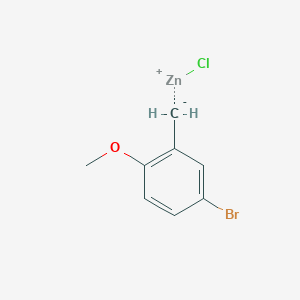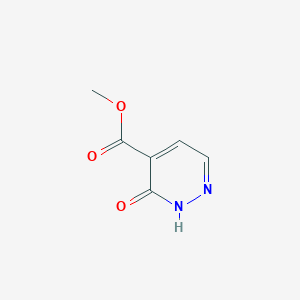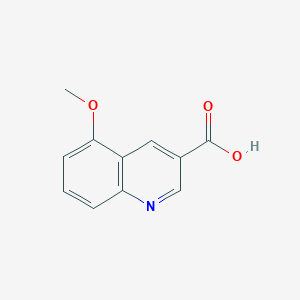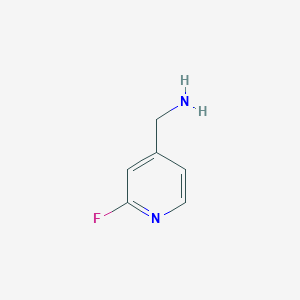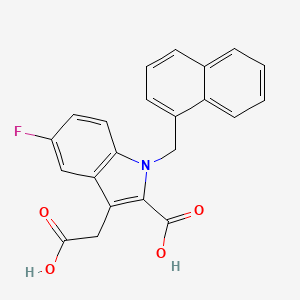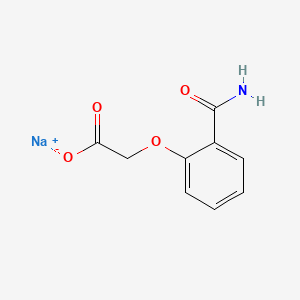
Sodium (2-Carbamoylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2-Carbamoylphenoxy)acetate: is a chemical compound with the molecular formula C9H8NNaO4 and a molecular weight of 217.15 g/mol . It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with salicylamide and chloroacetic acid .
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid with the phenolic oxygen in salicylamide, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Sodium (2-Carbamoylphenoxy)acetate is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. Biology: It is utilized in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the manufacturing of various industrial products, including dyes and pigments.
Mécanisme D'action
The compound exerts its effects through inhibition of specific enzymes and interaction with molecular targets . The exact mechanism may vary depending on the application, but it generally involves binding to active sites or altering the activity of enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Salicylamide: A closely related compound with analgesic properties.
Acetaminophen: Another analgesic with a similar structure.
Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) with structural similarities.
Uniqueness: Sodium (2-Carbamoylphenoxy)acetate is unique in its specific combination of functional groups, which allows for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
3785-32-8 |
|---|---|
Formule moléculaire |
C9H9NNaO4 |
Poids moléculaire |
218.16 g/mol |
Nom IUPAC |
sodium;2-(2-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C9H9NO4.Na/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12;/h1-4H,5H2,(H2,10,13)(H,11,12); |
Clé InChI |
ZDMCVSJMDXZOQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)O.[Na] |
Key on ui other cas no. |
3785-32-8 |
Numéros CAS associés |
25395-22-6 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


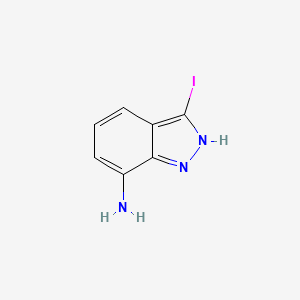
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)

